1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Overview
Description
1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound, which is a derivative of 1,4-diazepane. It is a five-membered ring containing two nitrogen atoms and one sulfur atom. 1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess several interesting properties such as antimicrobial activity, anticancer activity, and antioxidant activity.
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane and its derivatives have been explored extensively in synthetic and medicinal chemistry. A notable example is ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), which has been identified as a new generation of ultra-short acting hypnotics. This compound exhibits potent in vivo activity with a rapid onset and short duration of action. It has been proposed for use as a preanesthetic medication and anesthesia inducer, highlighting its potential in medical procedures requiring short-term sedation without acute tolerance or noticeable side effects (El-Subbagh et al., 2008).
Catalytic and Synthetic Applications
Beyond its medical applications, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane derivatives have been utilized in catalytic processes. For example, manganese(III) complexes involving similar diazepane structures have been studied for their ability to catalyze olefin epoxidation reactions. These studies reveal the influence of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process, suggesting applications in the synthesis of epoxides, which are valuable intermediates in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Molecular Modeling and Pharmacology
Molecular modeling studies of derivatives like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate have been conducted to understand their interaction with biological targets such as GABAA receptors. These studies help in elucidating the mechanism of action of these compounds and in designing new derivatives with enhanced potency and selectivity for potential therapeutic applications. For instance, specific derivatives have shown promising results in models of anticonvulsant activity, with significant protection against seizures and a favorable pharmacological profile (Al-Rashood et al., 2016).
Structural Analysis and Chemical Properties
The structural elucidation and chemical properties of diazepane derivatives have been thoroughly investigated to better understand their physicochemical characteristics and reactivity patterns. Studies include X-ray crystallography to determine the conformation and geometry of the molecules, contributing to the knowledge base required for the design of new compounds with specific desired properties (Essaghouani et al., 2016).
properties
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-ethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-2-11-13-10(9-15-11)8-14-6-3-4-12-5-7-14/h9,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTZNJXBZGPXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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